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Compound of Interest

Compound Name: 2-Methyl-4-phenyl thiazole

Cat. No.: B155899 Get Quote

An In-depth Technical Guide to 2-Methyl-4-phenylthiazole for Researchers and Drug

Development Professionals

This guide provides a comprehensive overview of 2-Methyl-4-phenylthiazole, a key heterocyclic

compound utilized as a synthetic intermediate in pharmaceutical research and drug

development.[1][2][3][4] Its structure forms a core scaffold in various biologically active

molecules.

Core Compound Information
CAS Number: 1826-16-0[1][5][6][7][8]

IUPAC Name: 2-methyl-4-phenyl-1,3-thiazole[7]

Molecular Formula: C₁₀H₉NS[6][7][8]

Molecular Weight: 175.25 g/mol [6][7]

Chemical Structure:

SMILES:Cc1scc(n1)-c2ccccc2[7]

InChI:InChI=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3[7]

Physicochemical Properties
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A summary of the key physical and chemical properties of 2-Methyl-4-phenylthiazole is

presented below.

Property Value Reference(s)

Boiling Point 284 °C (lit.) [1]

Solubility
Slightly soluble (3.2 g/L) at 25

°C
[2]

Kovats Retention Index 2279 (Standard polar) [7]

Spectroscopic Data
While a comprehensive public database of the experimental spectra for 2-Methyl-4-

phenylthiazole is limited, data is available through resources like PubChem and the NIST Mass

Spectrometry Data Center.[7][9] The expected spectral characteristics, based on its structure

and data from analogous compounds, are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

~7.9-8.1 Multiplet 2H
Aromatic protons

(ortho)

~7.3-7.5 Multiplet 3H

Aromatic protons

(meta, para) &

Thiazole H-5

~2.7-2.8 Singlet 3H Methyl protons (-CH₃)

Solvent: CDCl₃,

Reference: TMS at

0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm (Predicted) Assignment

~165-168 C-2 (carbon attached to N and S)

~155-158 C-4 (carbon attached to phenyl group)

~134-136 Aromatic C (quaternary)

~128-130 Aromatic CH (para)

~127-129 Aromatic CH (meta)

~125-127 Aromatic CH (ortho)

~115-118 C-5

~19-21 Methyl C (-CH₃)

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted) Vibration Type

~3100-3000 C-H stretch (Aromatic, Thiazole)

~2950-2850 C-H stretch (Aliphatic)

~1600, ~1480 C=C stretch (Aromatic)

~1550-1450 C=N stretch (Thiazole ring)

~760, ~690 C-H bend (Monosubstituted benzene)

Mass Spectrometry: The electron ionization mass spectrum is expected to show a prominent

molecular ion (M⁺) peak at m/z = 175, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols
The primary method for synthesizing 2-Methyl-4-phenylthiazole and its analogs is the Hantzsch

thiazole synthesis. This reaction involves the condensation of an α-haloketone with a

thioamide.
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Experimental Protocol: Hantzsch Synthesis of 2-Methyl-
4-phenylthiazole
This protocol is adapted from established procedures for similar thiazole syntheses.

Reagents:

2-Bromoacetophenone (1.0 eq)

Thioacetamide (1.1 eq)

Ethanol (as solvent)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-

bromoacetophenone (1.0 eq) in ethanol.

Add thioacetamide (1.1 eq) to the solution.

Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

After completion (typically 2-4 hours), cool the mixture to room temperature.

Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium

bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed as a byproduct.

The crude product will precipitate out of the aqueous solution.

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure

2-Methyl-4-phenylthiazole.
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Hantzsch Thiazole Synthesis Workflow

1. Combine
2-Bromoacetophenone

& Thioacetamide in Ethanol

2. Heat to Reflux
(78°C, 2-4h)

Condensation

3. Neutralize with NaHCO₃

& Precipitate Product

Cyclization

4. Filter & Recrystallize

Isolation

Pure 2-Methyl-4-phenylthiazole

Purification

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 2-Methyl-4-phenylthiazole.

Applications in Drug Development
The 2-phenylthiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in

drugs with diverse biological activities. Derivatives have shown significant potential as

antifungal and anticancer agents.

Antifungal Activity: CYP51 Inhibition
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Many thiazole-containing compounds function as antifungal agents by inhibiting the enzyme

lanosterol 14α-demethylase (CYP51).[10] This enzyme is critical for the biosynthesis of

ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51

disrupts membrane integrity, leading to fungal cell death.[3] This mechanism is the basis for the

widely used azole antifungal drugs.

Mechanism of Thiazole Antifungals
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Biosynthesis
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Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole derivatives.

Anticancer Activity
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Numerous studies have explored the anticancer properties of 2-phenylthiazole derivatives.

These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

The data below summarizes the in vitro activity (IC₅₀ values) for selected derivatives from

recent literature.

Table 4: Selected Anticancer Activity of 2-Phenylthiazole Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference(s)

Ruthenium(II)

Metallacycle (4-

phenylthiazole based)

A549 (Lung) Low micromolar [11]

Ruthenium(II)

Metallacycle (4-

phenylthiazole based)

SW480 (Colon) Low micromolar [11]

N-(5-methyl-4-

phenylthiazol-2-yl)

acetamide deriv.

A549 (Lung) 23.30 ± 0.35 [12]

2-((4-Phenylthiazol-2-

ylimino)methyl) deriv.

(Cpd 9)

MCF-7 (Breast)
Higher than

Doxorubicin
[4]

2-(hydrazinyl)thiazole-

4[5H]-one deriv. (Cpd

4c)

MCF-7 (Breast) 2.57 ± 0.16 [13]

2-(hydrazinyl)thiazole-

4[5H]-one deriv. (Cpd

4c)

HepG2 (Liver) 7.26 ± 0.44 [13]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of

cell viability, proliferation, and cytotoxicity.

Procedure:
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Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of ~5,000-

10,000 cells/well and incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of the test compound (2-Methyl-4-

phenylthiazole derivative) in the appropriate cell culture medium. Replace the medium in the

wells with the medium containing the test compounds. Include wells with untreated cells

(negative control) and a known cytotoxic agent (positive control).

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5%

CO₂.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism

will reduce the yellow MTT to a purple formazan.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to

dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well using a microplate reader at a

wavelength of ~570 nm.

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the

viability against the compound concentration and determine the IC₅₀ value (the concentration

at which 50% of cell growth is inhibited).

Drug Discovery & Evaluation Workflow

Compound Design
(e.g., Scaffold hopping)

Chemical Synthesis
(Hantzsch Reaction)

In Vitro Screening
(MTT, MIC assays)

Lead Optimization
(Structure-Activity Relationship)Identify Hits

Synthesize Analogs Preclinical Studies
(In vivo models)

Select Candidate
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Caption: A typical workflow for the development of thiazole-based therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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